4-Amino-3-fluorobenzoic acid

Catalog No.
S661112
CAS No.
455-87-8
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-fluorobenzoic acid

CAS Number

455-87-8

Product Name

4-Amino-3-fluorobenzoic acid

IUPAC Name

4-amino-3-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

JSKXHTHMCCDEGD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)N

Synonyms

4-Amino-3-fluoro-benzoic Acid; NSC 25758

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N

4-Amino-3-fluorobenzoic acid is an aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. This compound features an amino group (-NH₂) and a fluorine atom attached to a benzoic acid structure, specifically at the 4 and 3 positions, respectively. Its Chemical Abstracts Service (CAS) number is 455-87-8, and it is classified as a derivative of benzoic acid, which is known for its applications in various chemical and biological contexts .

While detailed safety data is limited, some general precautions are recommended due to the presence of the amine group. 4-AM3FB may be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling this compound [].

Pharmaceutical research:

  • 4-AM-3-FB has been studied for its potential anti-inflammatory properties. It has been shown to inhibit the production of enzymes involved in the inflammatory response [].
  • Research suggests 4-AM-3-FB may have antimicrobial activity against certain bacteria and fungi [].
  • Studies have explored the potential use of 4-AM-3-FB in the development of antiviral agents [].

Material science research:

  • 4-AM-3-FB has been investigated as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics [].

Other research areas:

  • 4-AM-3-FB has also been studied for its potential use in agricultural applications and as a corrosion inhibitor [, ].
Typical of amino acids and aromatic compounds:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, though this is less common due to the presence of the amino group already.

These reactions make it useful as a building block in organic synthesis .

The biological activity of 4-amino-3-fluorobenzoic acid has been studied in various contexts. It exhibits:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity, making it a candidate for further research in pharmaceutical applications.
  • Inhibition Studies: It may also act as an inhibitor in specific enzymatic pathways, though detailed mechanisms require further investigation .

Several methods exist for synthesizing 4-amino-3-fluorobenzoic acid:

  • Direct Fluorination: Starting from 3-amino benzoic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Substitution Reactions: The introduction of the amino group can be performed via nucleophilic substitution on a suitable precursor such as 3-fluorobenzoic acid.
  • Reduction of Precursors: Compounds like nitro derivatives can be reduced to yield the desired amino compound under controlled conditions .

4-Amino-3-fluorobenzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: This compound can be utilized in the production of dyes due to its aromatic properties.
  • Research: It is used in biochemical studies to explore enzyme inhibition and other biological interactions .

Studies on the interactions of 4-amino-3-fluorobenzoic acid with biological molecules have revealed potential binding affinities with certain enzymes. These interactions are critical for understanding its role as a potential drug candidate or biochemical probe. Specific studies focus on its ability to inhibit certain pathways, although comprehensive data are still needed to elucidate these mechanisms fully .

Several compounds are structurally similar to 4-amino-3-fluorobenzoic acid, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
3-Amino-4-fluorobenzoic acidSimilar structure but with amino at position 3Different positioning affects biological activity
4-FluoroanilineAmino group at position 4 without carboxylic acidPrimarily used in dye synthesis
2-Amino-5-fluorobenzoic acidAmino at position 2 and fluorine at position 5Exhibits different reactivity patterns

These compounds share similarities in their aromatic structure but differ significantly in their functional groups and positions, affecting their reactivity and biological activity .

The development of fluorinated benzoic acids is deeply intertwined with the broader evolution of organofluorine chemistry. The field's origins date to the mid-19th century, with Alexander Borodin (better known as a classical music composer) credited with synthesizing the first organofluorine compound in 1862. This groundbreaking achievement involved the nucleophilic replacement of a halogen atom with fluoride—a halogen exchange method still widely used in modern fluorochemical industries.

The isolation of elemental fluorine itself proved exceptionally challenging due to its extreme reactivity. After numerous failed attempts by various chemists, Henri Moissan finally succeeded in 1886 using electrolysis of anhydrous hydrogen fluoride. Moissan himself attempted reactions between neat fluorine and organic compounds, though these early efforts often resulted in decomposition or explosive outcomes due to fluorine's high reactivity.

A significant advancement came in 1927 when Schiemann discovered an aromatic fluorination methodology involving diazonium salts of aromatic amines that were decomposed with fluoroboric acid. This technique was subsequently refined and remains in use for manufacturing fluoroaromatic compounds. Nearly a decade later, in 1936, Gottlieb reported the nucleophilic halogen exchange from Cl to F using KF—the first documented use of halogen exchange for fluoroarene synthesis.

The field experienced unprecedented growth during World War II with the Manhattan Project, which required materials resistant to uranium hexafluoride. This drove the first large-scale production of fluorine and development of various fluorination techniques. Post-war civilian applications expanded dramatically, with techniques like direct fluorination using fluorine diluted with inert gases opening new possibilities for synthesizing complex fluorinated aromatic compounds.

Within this evolving landscape, aminofluorobenzoic acids emerged as particularly valuable building blocks in organic synthesis and pharmaceutical research, with 4-Amino-3-fluorobenzoic acid gaining increasing attention for its unique structural features and reactivity profile.

Significance of 4-Amino-3-fluorobenzoic Acid in Modern Chemical Research

4-Amino-3-fluorobenzoic acid (C₇H₆FNO₂) combines a benzoic acid core with strategically positioned amino and fluorine substituents. This particular arrangement creates a molecule with exceptional versatility across multiple research domains. The compound appears as a crystalline solid with a melting point range of 214-216°C, typically available at ≥98.0% purity.

PropertyValueReference
Molecular FormulaC₇H₆FNO₂
Molecular Weight155.13 g/mol
CAS Number455-87-8
Physical FormCrystalline solid
Melting Point214-216°C
Standard Purity≥98.0% (HPLC)
SolubilityHigher in water than organic solvents

The compound's significance in modern chemical research stems from several key factors:

  • Pharmaceutical Applications: Fluorinated benzoic acid derivatives have demonstrated significant potential in drug development. Research has explored fluorinated derivatives of serotonin receptor ligands, where compounds were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging. The combination of amino and fluorine groups in 4-Amino-3-fluorobenzoic acid makes it particularly valuable for pharmaceutical development.

  • Chemical Tracer Applications: Fluorobenzoic acids serve as critical chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications. Their distinct chemical signatures allow researchers to track fluid movements in complex natural and industrial systems.

  • Synthetic Building Block: The presence of three different functional groups—carboxylic acid, amine, and fluorine—provides multiple reactive sites for further functionalization, making this compound a versatile intermediate in the synthesis of more complex molecules.

  • Hydrogen Bonding Studies: Recent research has investigated the conformations of fluorine-substituted benzoic acids and their hydrogen-bonded complexes to explore fluorination effects on intermolecular interactions. These studies are crucial for understanding crystal packing, drug-receptor interactions, and material properties.

  • Favorable Solubility Profile: The compound exhibits greater solubility in water than in organic solvents due to its polar functional groups and hydrogen bonding capability—a valuable property for applications requiring aqueous solubility.

The fluorine atom's presence is particularly significant, as its high electronegativity influences the electron distribution throughout the aromatic ring, affecting reactivity patterns, acid-base properties, and molecular interactions. Additionally, the strength and metabolic stability of the C-F bond make fluorinated compounds particularly valuable in pharmaceutical applications.

Current Research Landscape and Citation Analysis

The research landscape surrounding 4-Amino-3-fluorobenzoic acid spans multiple scientific disciplines, reflecting its versatility and importance in modern chemistry. Analysis of recent publications reveals several key research areas where this compound plays a significant role.

In spectroscopic characterization, 4-Amino-3-fluorobenzoic acid has been extensively studied. The National Institute of Standards and Technology (NIST) has documented its IR spectrum in detail, providing valuable reference data for researchers. These spectroscopic investigations help elucidate the compound's structural features and intermolecular interactions in both solid state and solution.

Recent conformational analysis research has explored how fluorine substitution affects the structural properties of benzoic acids. A 2024 thesis from the University of Texas Rio Grande Valley specifically investigated "fluorinated benzoic acids and complexes they form through hydrogen bonding to explore the fluorination effect". This research employed microwave spectroscopy to study molecular structures and hydrogen bonding interactions, contributing valuable insights into how fluorination affects molecular behavior.

Research AreaKey FindingsReference
Spectroscopic CharacterizationDetailed IR spectrum documented; distinctive spectral features at characteristic wavenumbers
Conformational AnalysisFluorination affects molecular geometry and hydrogen bonding capabilities
Pharmaceutical ApplicationsPotential applications in PET imaging through fluorine-18 labeling
Chemical TracingCritical applications in hydrothermal, geothermal, and oilfield studies
Solubility BehaviorHigher water solubility than in organic solvents due to polar functional groups

Citation analysis reveals that research featuring 4-Amino-3-fluorobenzoic acid is predominantly published in journals focused on medicinal chemistry, organic synthesis, and analytical methods. The compound's utility as a chemical tracer has generated citations in geochemistry and petroleum engineering literature.

Analytical method development for detecting and quantifying fluorobenzoic acids has seen significant advancement. These methods are essential for applications where fluorobenzoic acids serve as tracers in complex environmental systems. Advanced separation techniques combined with mass spectrometry have enhanced detection sensitivity and selectivity for these compounds in complex matrices.

Synthesis methodologies continue to evolve, with researchers developing more efficient and environmentally friendly routes. While specific synthesis methods for 4-Amino-3-fluorobenzoic acid are not detailed in the available literature, related compounds like 3-amino-4-fluorobenzoic boric acid have been synthesized through multi-step processes involving boronation, nitration, and hydrogenation steps. These approaches provide valuable insights for the preparation of 4-Amino-3-fluorobenzoic acid.

The current research landscape demonstrates increasing interest in understanding structure-property relationships of fluorinated benzoic acids. This includes investigations into solubility behavior, crystal packing arrangements, and molecular interactions—all contributing to a more comprehensive understanding of 4-Amino-3-fluorobenzoic acid's fundamental properties and potential applications.

Conventional Synthetic Routes

Dibenzylation-Formylation-Oxidation Pathway

While not directly documented for 4-amino-3-fluorobenzoic acid, analogous pathways involve introducing functional groups through sequential transformations. For example, fluorinated intermediates may undergo formylation to install aldehyde groups, followed by oxidation to carboxylic acids. In one approach, 3-fluoro-4-nitrobenzyl alcohol is oxidized to 3-fluoro-4-nitrobenzoic acid using Jones reagent (chromic acid and sulfuric acid in acetic acid), achieving an 83% yield [2]. This method highlights the critical role of controlled oxidation conditions in preserving the fluorine substituent’s integrity while converting alcohol to carboxyl groups.

Protection-Deprotection Strategies

Nitrogen-protection strategies are essential to prevent undesired side reactions during synthesis. A patented route for 3-amino-4-fluorobenzoic boric acid illustrates this principle: the nitro group serves as a masked amino functionality during nitration and boronation steps [1]. After nitration using nitrosonitric acid at -35°C to -45°C, catalytic hydrogenation with palladium carbon selectively reduces the nitro group to an amine while retaining the fluorine and boronic acid groups [1]. This two-stage approach—nitration followed by hydrogenation—demonstrates the utility of temporary protecting groups in regioselective synthesis.

Hydrogenolysis Techniques

Catalytic hydrogenolysis is a cornerstone of aromatic amine synthesis. In the reduction of 3-nitro-4-fluorobenzoic acid intermediates, palladium carbon (10% loading) under hydrogen gas at 55°C achieves an 80.7% yield of the target amine [1]. The reaction’s efficiency depends on solvent choice (methanol), temperature control, and catalyst activation. Post-reduction purification via recrystallization from methanol-water mixtures enhances product purity to 99.1%, as verified by HPLC [1].

Advanced Synthetic Approaches

Catalytic Methods

Transition metal catalysts enable milder reaction conditions and higher selectivity. The use of Grignard reagents in boronic acid synthesis exemplifies catalytic innovation: magnesium-activated p-fluoro bromobenzene reacts with trimethyl borate at -30°C to form fluorobenzoic boric acid intermediates with 65–70% yield [1]. This methodology avoids expensive starting materials like 2-fluoro-5-bromaniline, offering a cost-effective alternative for large-scale production.

Green Chemistry Approaches

Solvent selection and waste minimization are prioritized in sustainable synthesis. Ethyl acetate, ethanol, and normal heptane—employed in extraction and recrystallization steps—are recyclable and less toxic than halogenated solvents [1]. Additionally, the direct hydrogenation of nitro groups eliminates the need for stoichiometric reducing agents, reducing hazardous byproducts.

Continuous Flow Synthesis

Although not explicitly detailed in the cited literature, continuous flow systems could enhance the nitration and hydrogenation steps. Microreactors with precise temperature control (-35°C to -45°C) may improve safety and yield during exothermic nitration reactions [1], while integrated catalytic hydrogenation modules could streamline amine production.

Industrial Scalable Synthesis Methods

Process Optimization Parameters

Key parameters for scaling include:

  • Temperature: Grignard reagent formation requires strict control at 50°C for initiation and -30°C for boronate ester synthesis [1].
  • Stoichiometry: A 1:16.7–23.4 molar ratio of fluorobenzoic boric acid to nitrosonitric acid ensures complete nitration [1].
  • Purification: Normal heptane is used for crystallization to isolate intermediates with minimal solubility losses [1].

Yield Enhancement Strategies

Optimizing reaction times and catalyst loading significantly impacts output. Extending hydrogenation duration until hydrogen uptake ceases maximizes nitro-to-amine conversion, while palladium carbon reuse protocols reduce costs [1].

Quality Control Methodologies

Analytical techniques ensure batch consistency:

  • HPLC: Purity verification (99.1% for final product) [1].
  • 1H NMR: Structural confirmation via characteristic peaks (e.g., δ 7.19 ppm for aromatic protons) [1].

XLogP3

1

LogP

1.41 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-87-8

Wikipedia

4-Amino-3-fluorobenzoic acid

Dates

Last modified: 09-14-2023

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